1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)-
Description
1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)- is a useful research compound. Its molecular formula is C16H19N5O4 and its molecular weight is 345.35 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 345.14370410 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)- is a compound with significant biological activity, primarily studied for its pharmacological properties. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: C20H29ClN6O4
- Molecular Weight: 452.94 g/mol
- CAS Number: 78721-06-9
The compound exhibits various biological activities attributed to its structural features, particularly its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:
- Phosphodiesterase Inhibition : The compound acts as a phosphodiesterase inhibitor, which can lead to increased levels of cyclic AMP (cAMP) in cells. This modulation is crucial for various cellular processes including vasodilation and anti-inflammatory effects .
- Adenosine Receptor Modulation : It has been shown to interact with adenosine receptors, particularly the A2A receptor. This interaction can enhance the physiological responses mediated by adenosine, such as improved blood flow and reduced inflammation .
Biological Activities
The biological activities of this compound encompass several areas:
- Anti-inflammatory Effects : Research indicates that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses. This has implications for conditions such as arthritis and other inflammatory diseases .
- Vasodilatory Effects : By enhancing blood flow and oxygen delivery to tissues, the compound may be beneficial in treating conditions associated with poor circulation. Studies have shown improved erythrocyte and leukocyte function in response to treatment with similar compounds .
Case Studies
Several studies have investigated the biological activity of related purine derivatives:
- Study on Erythrocyte Function : A clinical trial demonstrated that a similar methylxanthine derivative improved erythrocyte deformability and enhanced blood rheology in patients with peripheral vascular disease .
- Anti-tumor Activity : In vitro studies revealed that purine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the modulation of signaling pathways associated with cell survival .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
8-(2-hydroxyethylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-20-13-12(14(23)19-16(20)24)21(15(18-13)17-7-9-22)8-10-25-11-5-3-2-4-6-11/h2-6,22H,7-10H2,1H3,(H,17,18)(H,19,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCLVHVZVVGNSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147174 | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105522-57-4 | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105522574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-((2-HO-ETHYL)AMINO)-3-ME-7-(2-PHENOXYETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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